N-methyl-N-(2-oxoindolin-1-yl)acetamide
Description
N-methyl-N-(2-oxoindolin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-oxoindoline scaffold linked to an N-methyl acetamide group. The compound’s indole-oxygenated core and acetamide side chain may influence its solubility, binding affinity, and metabolic stability compared to simpler acetamides.
Properties
IUPAC Name |
N-methyl-N-(2-oxo-3H-indol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)12(2)13-10-6-4-3-5-9(10)7-11(13)15/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQHVRJCJBMCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)N1C(=O)CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552158 | |
| Record name | N-Methyl-N-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113411-57-7 | |
| Record name | N-Methyl-N-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-oxoindolin-1-yl)acetamide typically involves the reaction of indolinone derivatives with methylating agents and acetamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-oxoindolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce alcohols .
Scientific Research Applications
Key Synthesis Routes
| Synthesis Method | Description |
|---|---|
| Methylation | Involves the introduction of a methyl group using methylating agents. |
| Acetamidation | Reaction with acetamide to form the final compound. |
| Optimization | Use of continuous flow reactors for large-scale production. |
Scientific Research Applications
The applications of N-methyl-N-(2-oxoindolin-1-yl)acetamide span several domains:
Medicinal Chemistry
This compound has shown potential as a lead compound in drug development, particularly for anticancer therapies. Studies indicate its ability to induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell cycle regulation .
Case Study: Anticancer Activity
- Objective : Evaluate cytotoxic effects on human cancer cell lines.
- Findings : Significant reduction in cell viability was observed, suggesting potential for further development as an anticancer agent .
Biological Research
The compound has been investigated for its role as an enzyme inhibitor , particularly targeting kinases and proteases. Molecular docking studies have demonstrated its binding affinity to proteins involved in cancer pathways, indicating its potential to modulate these pathways effectively .
Mechanism of Action
- Interacts with cellular receptors.
- Modulates downstream signaling pathways.
- Induces apoptosis through enzyme inhibition.
Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing more complex molecules used in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-oxoindolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes involved in cell cycle regulation, leading to the induction of apoptosis in cancer cells. The compound can also interact with proteins involved in signal transduction pathways, affecting cellular responses .
Comparison with Similar Compounds
2-Oxoindoline-Based Acetamides
Several analogs share the 2-oxoindoline motif but differ in substituents and biological activities:
Key Observations :
- The introduction of heterocyclic groups (e.g., triazole in 2-T ) or charged moieties (e.g., carboxylic acid in IK ) alters solubility and target engagement.
N-Methyl Acetamide Derivatives with Diverse Substituents
These compounds retain the N-methyl acetamide backbone but vary in substituent complexity:
Key Observations :
- Bulky substituents (e.g., sulfonamide-piperidine in 3e ) improve binding affinity but may reduce bioavailability.
- Alkyne and tertiary amine groups (as in BM-5 ) confer unique receptor interaction profiles .
Pharmacological and Functional Comparisons
Enzyme Modulation and Inhibition
Antimicrobial and Anticancer Potential
- The nitroindole derivative () shows promise in antimicrobial and anticancer applications, likely due to nitro group-mediated oxidative stress induction .
- 2-T () exhibits antifungal activity comparable to piperazinedione derivatives (e.g., 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-) .
Physicochemical Properties
Biological Activity
N-methyl-N-(2-oxoindolin-1-yl)acetamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its notable biological activities, particularly its potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by an indoline moiety with a ketone functional group. The chemical formula is , and it possesses both N-methyl and acetamide groups that enhance its solubility and biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that regulate cell cycle processes. This inhibition can lead to the induction of apoptosis in cancer cells.
- Signal Transduction Interference : It interacts with proteins involved in cellular signaling pathways, which can alter cellular responses and contribute to its anticancer effects.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and Jurkat (T-cell leukemia) cells. The mechanism underlying this cytotoxicity is believed to involve:
- Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in cancer cells, thereby inhibiting tumor growth.
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to reduce the proliferation rate of cancer cells, making it a candidate for further research in cancer therapeutics.
Research Findings
Several studies have explored the biological activity of this compound. Below are key findings from notable research:
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, one study reported a significant reduction in cell viability in HepG2 cells treated with the compound at varying concentrations. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in cancer metabolism, potentially inhibiting their activity and contributing to reduced tumor growth.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-N-(2-oxoindolin-1-yl)acetamide, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting 2-oxoindoline with methylamine followed by acetylation under reflux conditions (similar to methods used for N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide ). Optimize yields by controlling stoichiometry (e.g., 1.2:1 molar ratio of acetylating agent to amine), using catalysts like pyridine, and maintaining anhydrous conditions. Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the acetamide group and indolinone ring structure. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction (e.g., SHELX software ) resolves stereochemical details. Cross-reference data with PubChem or NIST Chemistry WebBook entries for analogous compounds .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer : Screen for bioactivity using in vitro models (e.g., enzyme inhibition assays or cell viability tests). For example, test interactions with kinases or receptors (e.g., κ-opioid receptor agonists in spirocyclic acetamide derivatives ). Use dose-response curves (0.1–100 μM range) and include positive/negative controls. Validate results with triplicate experiments and statistical analysis (p < 0.05) .
Advanced Research Questions
Q. What strategies address discrepancies in reported biological activities of this compound?
- Methodological Answer : Contradictions may arise from impurities or analytical variability. Implement rigorous purity checks (HPLC ≥98%, TLC monitoring ). Compare studies using standardized protocols (e.g., NIH/ECHA guidelines ). Investigate metabolic stability (e.g., liver microsome assays) or off-target effects via proteome-wide screening .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Apply QSAR models to correlate structural features (e.g., substituents on the indolinone ring) with solubility or bioavailability. Validate predictions with in vitro ADMET assays (Caco-2 permeability, cytochrome P450 inhibition) .
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they resolved?
- Methodological Answer : Poor crystal formation is common due to flexible acetamide groups. Use slow vapor diffusion (e.g., ether/pentane mixtures) for crystallization. Employ SHELXL for refining twinned or low-resolution data . Compare derived bond lengths/angles with NIST’s crystallographic database to confirm accuracy.
Q. How do substituents on the indolinone ring affect the compound’s reactivity and stability?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro at the 4-position) enhance electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis under acidic conditions ). Stability studies (TGA/DSC) reveal decomposition thresholds. Use LC-MS to identify degradation products and propose stabilization strategies (e.g., lyophilization or inert atmosphere storage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
